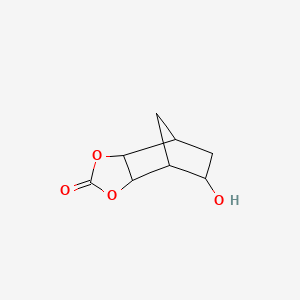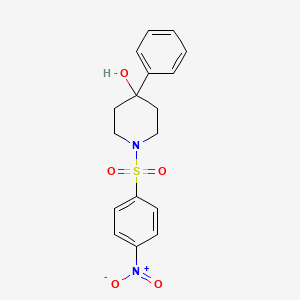
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a phenyl group and a nitrobenzene sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylpiperidin-4-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product would be a compound with an oxidized nitro group.
Reduction: The major product would be a compound with an amine group replacing the nitro group.
Substitution: The major products would depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrobenzene sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Used as an intermediate in the synthesis of various organic compounds.
4-Phenylpiperidine: A simpler analog without the nitrobenzene sulfonyl group.
4-Nitrobenzene-1-sulfonyl chloride: Another related compound used in organic synthesis
Uniqueness
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is unique due to the presence of both a nitrobenzene sulfonyl group and a phenyl group on the piperidine ring
Propriétés
Numéro CAS |
920527-53-3 |
|---|---|
Formule moléculaire |
C17H18N2O5S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)sulfonyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)10-12-18(13-11-17)25(23,24)16-8-6-15(7-9-16)19(21)22/h1-9,20H,10-13H2 |
Clé InChI |
VHESMLHXIWMGTR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


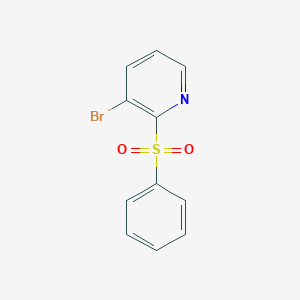
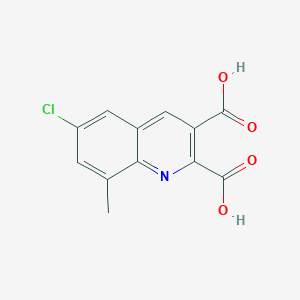
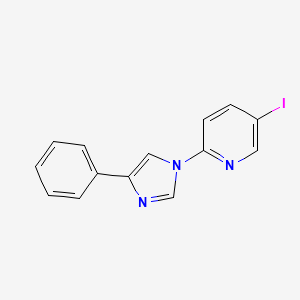

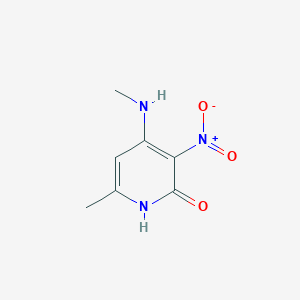
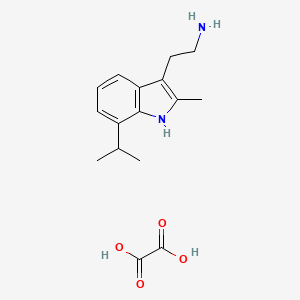
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
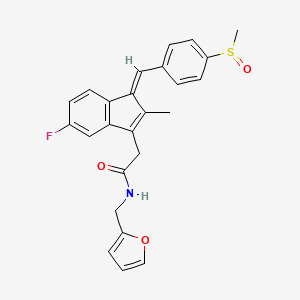
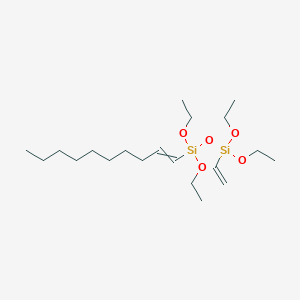
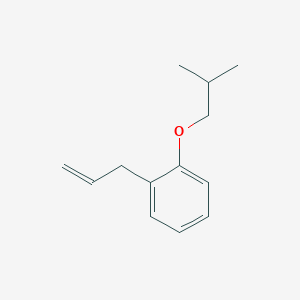
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
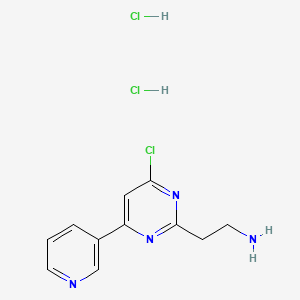
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
